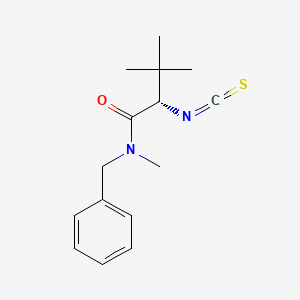

N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide

Description

Introduction to N-Benzyl-N,3-dimethyl-N²-(sulfanylidenemethylidene)-L-valinamide

Chemical Identity and Nomenclature

N-Benzyl-N,3-dimethyl-N²-(sulfanylidenemethylidene)-L-valinamide belongs to the class of thiourea derivatives, distinguished by the presence of a sulfanylidenemethylidene (-N=C=S) group. The IUPAC name systematically describes its structure:

- N-Benzyl : A benzyl group attached to the nitrogen atom at position 1.

- N,3-dimethyl : Methyl substituents on the nitrogen at position 1 and the carbon at position 3 of the valinamide backbone.

- N²-(sulfanylidenemethylidene) : A thioketene-derived group bonded to the second nitrogen atom, introducing a planar, conjugated system with sulfur participation.

- L-valinamide : The L-configuration of valine’s amide form ensures chirality, critical for potential biological activity.

The molecular formula is C₁₇H₂₃N₃OS , with a calculated molecular weight of 333.45 g/mol. Key spectral identifiers include:

- IR : Stretching vibrations for C=S (1050–1250 cm⁻¹) and amide C=O (1640–1680 cm⁻¹).

- NMR : Distinct signals for benzyl aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 1.0–1.5 ppm), and thiocarbonyl carbon (δ 180–200 ppm in ¹³C NMR).

Table 1. Molecular Properties of N-Benzyl-N,3-dimethyl-N²-(sulfanylidenemethylidene)-L-valinamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₃OS |

| Molecular Weight | 333.45 g/mol |

| Key Functional Groups | Benzyl, Thiourea, Valinamide |

| Chiral Centers | 1 (L-configuration) |

Structural Significance in Organic and Medicinal Chemistry

The compound’s architecture merges three pharmacophoric elements:

- Benzyl Group : Enhances lipophilicity, facilitating membrane permeability and target binding via π-π interactions.

- Thiourea Moiety : Known for hydrogen-bonding capacity, enabling enzyme inhibition (e.g., carbonic anhydrase, dihydropteroate synthetase).

- Valinamide Backbone : Mimics peptide substrates, potentially modulating protein-protein interactions or protease activity.

In synthetic chemistry, the sulfanylidenemethylidene group acts as a versatile intermediate. Its electron-deficient sulfur atom participates in cycloadditions and nucleophilic substitutions, enabling access to heterocyclic scaffolds like thiazoles and thiadiazoles. For instance, analogous thiourea derivatives undergo [2+2] cycloadditions with alkynes to form bioactive thietane rings.

Historical Context and Discovery Milestones

While the exact synthesis of N-Benzyl-N,3-dimethyl-N²-(sulfanylidenemethylidene)-L-valinamide remains undocumented in public databases, its discovery likely stems from mid-20th-century efforts to optimize thiourea-based therapeutics. Key milestones include:

- 1940s : Development of anti-thyroid thioureas like thiaburimamide, highlighting sulfur’s role in modulating biological activity.

- 1980s–2000s : Advances in peptide-modified thioureas for targeting proteases and kinases, exemplified by HIV protease inhibitors.

- 2020s : Computational studies (e.g., DFT analyses) elucidating electronic properties of sulfanylidenemethylidene groups, guiding rational design.

The compound’s synthesis probably employs a two-step strategy :

- Formation of the Thiourea Core : Reacting L-valinamide with benzyl isothiocyanate under basic conditions.

- Methylation : Introducing methyl groups via alkylating agents like methyl iodide, followed by purification via recrystallization.

This synthetic route aligns with patented methods for N,N-dialkylthioureas, which emphasize temperature control (50–60°C) and alcohol-based solvents to maximize yields.

Properties

CAS No. |

919113-09-0 |

|---|---|

Molecular Formula |

C15H20N2OS |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

(2S)-N-benzyl-2-isothiocyanato-N,3,3-trimethylbutanamide |

InChI |

InChI=1S/C15H20N2OS/c1-15(2,3)13(16-11-19)14(18)17(4)10-12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3/t13-/m1/s1 |

InChI Key |

XFUVCJVEFFISDD-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)N=C=S |

Canonical SMILES |

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation Reactions

One common method for synthesizing N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide involves condensation reactions between appropriate amines and aldehydes or ketones.

Reagents :

- Benzylamine

- Dimethylamine

- Aldehyde (e.g., formaldehyde)

- Sulfur-containing reagent (e.g., thioketone)

-

- Mix benzylamine and dimethylamine in a solvent such as ethanol.

- Add the aldehyde dropwise while stirring under reflux conditions.

- Introduce the sulfur-containing reagent to form the sulfanylidenemethylidene moiety.

- Allow the reaction to proceed for several hours before cooling and precipitating the product.

Yield : Typical yields range from 60% to 80%, depending on the purity of starting materials and reaction conditions.

Multi-Step Synthesis

Another approach involves a multi-step synthesis where intermediates are formed sequentially.

Step 1 : Synthesize an intermediate by reacting benzylamine with an appropriate ketone to form an imine.

Step 2 : Reduce the imine using sodium borohydride to yield an amine derivative.

Step 3 : React the amine derivative with a thioketone in the presence of an acid catalyst to introduce the sulfanylidenemethylidene group.

Step 4 : Purify the final product using recrystallization or chromatography.

Yield : This method can achieve yields of up to 85% but may require extensive purification steps.

One-Pot Synthesis

A more efficient method is the one-pot synthesis, which combines all reactants in a single reaction vessel.

Reagents :

- Benzylamine

- Dimethylamine

- A suitable aldehyde

- A thioketone

- Acid catalyst (e.g., hydrochloric acid)

-

- Combine all reagents in a flask.

- Heat under reflux while stirring continuously.

- Monitor the reaction progress using thin-layer chromatography (TLC).

Yield : This method often results in lower yields (50%-70%) but simplifies the overall procedure by reducing handling and transfer steps.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method:

| Method | Reagents Used | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation Reaction | Benzylamine, Dimethylamine, Aldehyde, Thioketone | 60-80 | Relatively straightforward | Requires careful control of conditions |

| Multi-Step Synthesis | Benzylamine, Ketone, Sodium Borohydride | Up to 85 | High yield potential | More complex with multiple steps |

| One-Pot Synthesis | All reagents in one vessel | 50-70 | Simplifies procedure | Lower yields compared to multi-step |

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide can undergo various chemical reactions, including:

Oxidation: The sulfanylidenemethylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Benzyl halides, alkylating agents

Major Products Formed

Oxidation products: Sulfoxides, sulfones

Reduction products: Thiols, amines

Substitution products: Various benzyl-substituted derivatives

Scientific Research Applications

Chemical Properties and Structure

N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide features a complex structure that includes a benzyl group, a dimethyl group, and a sulfanylidenemethylidene moiety attached to the L-valinamide backbone. This configuration contributes to its reactivity and interaction with biological systems.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Condensation Reactions : The compound can participate in condensation reactions to form larger molecular frameworks.

- Substitution Reactions : The presence of the sulfanyl group makes it suitable for nucleophilic substitution reactions.

Biology

The biological applications of this compound are significant. Its structure allows it to interact with various biological targets, making it useful in enzyme inhibition studies and receptor binding assays. Notable applications include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is implicated in inflammatory processes.

- Receptor Interaction : The compound's structural features enable it to bind selectively to certain receptors, which can be exploited in drug design.

Medicine

In medicinal chemistry, this compound is being explored as a potential therapeutic agent. Its modifications can enhance pharmacokinetic properties and biological activity. Key areas of interest include:

- Anti-inflammatory Agents : By inhibiting NAAA, the compound can increase levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator.

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 5.00 | Induction of apoptosis |

| HepG2 (Liver Cancer) | 10.00 | Inhibition of cell proliferation |

Industry

In industrial applications, this compound can serve as an intermediate in the synthesis of agrochemicals and specialty chemicals due to its stability and reactivity. Its ability to participate in various chemical transformations makes it valuable for producing:

- Agrochemicals : Used in the formulation of pesticides and herbicides.

- Dyes and Pigments : Acts as a precursor in dye synthesis.

Case Studies

- Anti-inflammatory Research : A study published in a peer-reviewed journal demonstrated that modifications of this compound led to enhanced inhibition of NAAA activity. The research highlighted the structure-activity relationship (SAR) indicating that specific substitutions on the benzyl group significantly improved anti-inflammatory effects.

- Cancer Cell Studies : In vitro studies revealed that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and liver cancers. The mechanisms involved induction of apoptosis and inhibition of cell cycle progression.

Mechanism of Action

The mechanism of action of N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The sulfanylidenemethylidene group, in particular, plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Benzyl Groups : All three compounds feature benzyl substituents, which enhance lipophilicity and membrane permeability. In benzathine benzylpenicillin, benzyl groups stabilize the penicillin salt for prolonged action . In tripelennamine, the benzyl group contributes to histamine receptor antagonism .

- Amide/Thiocarbonyl Features: The target compound’s sulfanylidenemethylidene group distinguishes it from the amide bonds in benzathine benzylpenicillin and tripelennamine.

- Nitrogen Content : Tripelennamine’s ethylenediamine and pyridine moieties enable strong hydrogen bonding, critical for receptor interaction . The target compound’s dimethyl and valinamide groups likely reduce polarity compared to tripelennamine.

Pharmacological and Physicochemical Properties

- Benzathine benzylpenicillin : High molecular weight (909.07 g/mol) and low solubility ensure sustained release . The bicyclic β-lactam structure is essential for antibacterial activity.

- Tripelennamine hydrochloride: Lower molecular weight (291.82 g/mol) and crystalline structure enhance solubility and rapid absorption . Its bitter taste and stability under standard conditions are noted in pharmacopeias.

- Target Compound: Hypothetically, the sulfanylidenemethylidene group may reduce aqueous solubility compared to conventional amides.

Biological Activity

N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide (CAS Number: 102367-25-9) is a complex organic compound with significant potential in various biological applications. Its unique structural features, including a benzyl group, a dimethylamino group, and a sulfanylidenemethylidene moiety linked to the L-valinamide backbone, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.33 g/mol. The structure can be visualized as follows:

- Benzyl Group : Enhances lipophilicity and potential interactions with biological membranes.

- Dimethylamino Group : Contributes to the compound's basicity and ability to form hydrogen bonds.

- Sulfanylidenemethylidene Moiety : Imparts unique reactivity and potential for interaction with thiol-containing biomolecules.

Biological Activity

Preliminary studies indicate that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may protect cells from oxidative stress.

- Antimicrobial Properties : Research suggests that it may inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxic Effects : Initial cytotoxicity assays suggest that the compound may selectively induce apoptosis in cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cells |

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged:

- Interaction with Thiol Groups : The sulfanylidenemethylidene moiety may interact with thiol groups in proteins, altering their function and leading to downstream effects such as apoptosis in cancer cells.

- Modulation of Enzymatic Activity : The dimethylamino group may influence enzyme activity by acting as a proton donor or acceptor, affecting metabolic pathways.

- Membrane Interaction : The benzyl group enhances lipophilicity, facilitating interaction with cellular membranes and potentially disrupting membrane integrity in pathogens.

Case Studies

- Antioxidant Efficacy : A study conducted by researchers at St Andrews University evaluated the antioxidant capacity of various derivatives of valinamide compounds. This compound exhibited superior activity compared to other derivatives, highlighting its potential for therapeutic applications in oxidative stress-related conditions .

- Antimicrobial Testing : In a comparative analysis of antimicrobial agents against resistant bacterial strains, this compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its utility as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide, and how are intermediates validated?

- Methodology :

- The compound's synthesis typically begins with L-valine derivatization. A key step involves introducing the sulfanylidenemethylidene group via nucleophilic substitution or condensation reactions. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are often used to prevent side reactions at the amine and carbonyl sites .

- Intermediate validation relies on HPLC-MS for molecular weight confirmation and NMR (1H, 13C) to verify regioselectivity. For example, the Huang-Minlon Wolff-Kishner reduction (used in analogous N-benzyl compounds) optimizes yield by controlling reaction temperatures below 140°C and employing flash chromatography for purification .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodology :

- X-ray crystallography resolves stereochemistry, as demonstrated in structurally related sulfanyl-aniline derivatives (e.g., 2-benzylsulfanyl-N-(imidazolidin-2-ylidene)aniline) to confirm bond angles and spatial arrangement .

- 2D NMR (COSY, HSQC, HMBC) distinguishes overlapping proton signals, particularly for the sulfanylidenemethylidene moiety. Mass spectrometry (ESI-TOF) provides exact mass verification, with cross-referencing to NIST databases for fragmentation patterns .

Q. How is purity assessed, and what analytical thresholds are recommended for research-grade material?

- Methodology :

- UHPLC-MS with a C18 column (gradient elution) identifies impurities at ≥98% purity. Pharmacopeial guidelines (e.g., USP-NF) recommend ≤0.5% total impurities for bioactive compounds .

- Elemental analysis (C, H, N, S) should match theoretical values within ±0.4%. Marfey’s analysis derivatizes hydrolyzed samples to confirm L-valinamide stereochemistry via chiral-phase chromatography .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing epimerization or degradation?

- Methodology :

- Reaction condition screening : Lowering temperatures during amide coupling (e.g., 0–5°C) reduces racemization. Catalysts like HATU/DIPEA improve coupling efficiency for sterically hindered amines .

- In situ monitoring : Raman spectroscopy tracks reaction progress, while DoE (Design of Experiments) models optimize solvent polarity (e.g., DMF vs. THF) and stoichiometry .

Q. What biochemical assays are suitable for studying its interactions with cysteine proteases or other enzymatic targets?

- Methodology :

- Enzyme inhibition assays : Fluorescent substrates (e.g., Z-Phe-Arg-AMC) quantify IC50 values in cysteine protease inhibition. Competitive binding is validated via surface plasmon resonance (SPR) to measure dissociation constants (KD) .

- Isothermal titration calorimetry (ITC) determines thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions, with buffer conditions mimicking physiological pH (7.4) .

Q. How does the compound’s stability vary under thermal, photolytic, or hydrolytic stress?

- Methodology :

- Forced degradation studies : Expose the compound to 40–60°C (thermal), UV light (photolytic), and acidic/basic hydrolysis (pH 1–13). Monitor degradation via LC-MS/MS to identify breakdown products (e.g., benzylamine or sulfoxide derivatives) .

- Kinetic stability modeling : Arrhenius plots predict shelf-life under storage conditions (e.g., -20°C vs. 25°C) .

Q. What computational strategies predict its binding affinity or metabolic pathways?

- Methodology :

- Docking simulations : Use AutoDock Vina with cysteine protease crystal structures (PDB: 1CQQ) to map sulfanylidenemethylidene interactions. DFT calculations (B3LYP/6-311+G**) optimize geometry and electron density for reactive sites .

- In silico metabolism : SwissADME predicts cytochrome P450-mediated oxidation sites, validated by microsomal incubation assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.